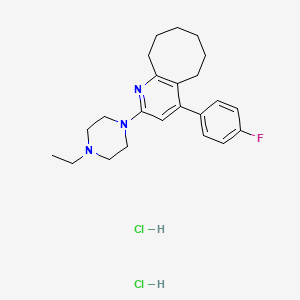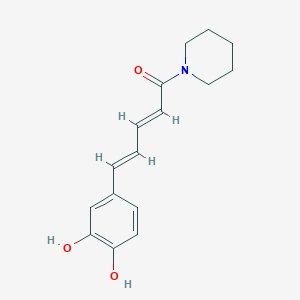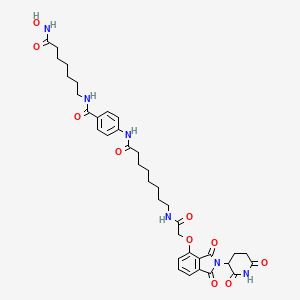
SARS-CoV-2-IN-28 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-28 (disodium) est un composé chimique qui a suscité un intérêt considérable en raison de ses applications potentielles dans la lutte contre le virus SARS-CoV-2, responsable du COVID-19. Ce composé fait partie d'une classe plus large d'inhibiteurs conçus pour cibler des protéines et des voies spécifiques impliquées dans le processus de réplication virale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de SARS-CoV-2-IN-28 (disodium) implique généralement plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte peut varier, mais elle comprend généralement :
Formation de composés intermédiaires : Les étapes initiales impliquent souvent la préparation d'intermédiaires clés par des réactions telles que la substitution nucléophile ou la condensation.
Assemblage final : Les composés intermédiaires sont ensuite soumis à d'autres réactions, telles que le couplage ou la cyclisation, pour former le produit final.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.
Méthodes de production industrielle
La production industrielle de SARS-CoV-2-IN-28 (disodium) implique la mise à l'échelle des méthodes de synthèse en laboratoire pour produire des quantités plus importantes. Cela nécessite généralement l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et l'efficacité. De plus, les procédés industriels intègrent souvent des techniques à flux continu et des systèmes automatisés pour améliorer les taux de production et la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
SARS-CoV-2-IN-28 (disodium) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites ayant des propriétés différentes.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des propriétés électroniques modifiées, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
SARS-CoV-2-IN-28 (disodium) a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Le composé est utilisé comme système modèle pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse.
Biologie : Il sert d'outil pour étudier les voies biologiques impliquées dans la réplication virale et les interactions hôte-virus.
Médecine : SARS-CoV-2-IN-28 (disodium) est exploré comme un agent thérapeutique potentiel pour le traitement du COVID-19 en inhibant les protéines virales clés.
Industrie : Les propriétés uniques du composé le rendent précieux pour le développement de tests de diagnostic et de revêtements antiviraux pour les surfaces.
Mécanisme d'action
Le mécanisme d'action de SARS-CoV-2-IN-28 (disodium) implique le ciblage de voies moléculaires et de protéines spécifiques essentielles à la réplication du virus SARS-CoV-2. Le composé se lie à ces cibles, inhibant leur activité et empêchant ainsi le virus de se répliquer et de se propager. Les cibles moléculaires clés comprennent les protéases et les polymérases virales, qui sont cruciales pour le cycle de vie viral.
Applications De Recherche Scientifique
SARS-CoV-2-IN-28 (disodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model system to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological pathways involved in viral replication and host-virus interactions.
Medicine: SARS-CoV-2-IN-28 (disodium) is being explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral proteins.
Industry: The compound’s unique properties make it valuable for developing diagnostic assays and antiviral coatings for surfaces.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-28 (disodium) involves targeting specific molecular pathways and proteins essential for the replication of the SARS-CoV-2 virus. The compound binds to these targets, inhibiting their activity and thereby preventing the virus from replicating and spreading. Key molecular targets include viral proteases and polymerases, which are crucial for the viral life cycle.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à SARS-CoV-2-IN-28 (disodium) comprennent d'autres inhibiteurs de protéases virales et d'inhibiteurs de polymérases, tels que le remdesivir et le lopinavir.
Unicité
Ce qui distingue SARS-CoV-2-IN-28 (disodium) des autres composés similaires, c'est son affinité de liaison spécifique et sa sélectivité pour certaines protéines virales, ce qui peut entraîner une efficacité accrue et des effets secondaires réduits. De plus, sa forme disodique améliore sa solubilité et sa stabilité, ce qui le rend plus adapté à diverses applications.
Propriétés
Formule moléculaire |
C56H58Na2O8P2 |
|---|---|
Poids moléculaire |
967.0 g/mol |
Nom IUPAC |
disodium;[22-[heptoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] heptyl phosphate |
InChI |
InChI=1S/C56H60O8P2.2Na/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36;;/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60);;/q;2*+1/p-2 |
Clé InChI |
XXTWIACXFOXDMB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)







